(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a Z-configuration imino group linking a 2,4-dichlorophenyl substituent to a chromene core.
Properties
IUPAC Name |
N-acetyl-2-(2,4-dichlorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c1-10(23)21-17(24)13-8-11-4-2-3-5-16(11)25-18(13)22-15-7-6-12(19)9-14(15)20/h2-9H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMCIXCCLEQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core is synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate reagent, like an alkene or alkyne.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with a suitable amine, such as 2,4-dichloroaniline, under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the imino intermediate with a carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imino and acetyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with modified functional groups.
Scientific Research Applications
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Fluorophenyl Analog
- Compound: (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
- Molecular Formula : C₁₈H₁₃FN₂O₃
- Key Differences :
Cyanophenyl Analog
- Compound: (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Molecular Formula : C₂₂H₁₇N₃O₄
- An 8-methoxy substituent on the chromene ring improves solubility and may influence π-π stacking interactions .
Chloro-Fluorophenyl Analog
- Compound: (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
- Molecular Formula : C₂₂H₁₄ClFN₂O₂
- Molecular weight (392.8) is comparable to the dichloro analog, but spatial arrangement differs .
Modifications to the Carboxamide Group
Thiazolyl Substituent
- Compound: (2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Molecular Formula : C₂₀H₁₅ClN₄O₂S
- Key Differences :
THF-Methyl Substituent
- Compound: (2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
- Molecular Formula : C₂₂H₂₁ClN₂O₃S
- Key Differences :
Core Chromene Modifications
Thioamide Analog
- Compound : (2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide
- Molecular Formula : C₁₅H₁₀Cl₂N₂OS
- Key Differences :
Structural and Functional Data Table
Research Findings and Implications
- Solubility and Bioavailability : Analogs with polar groups (e.g., methoxy, THF) exhibit improved aqueous solubility, which may translate to better pharmacokinetic profiles .
- Biological Activity : Thiazolyl and thioamide derivatives show promise in targeting enzymes or receptors requiring heterocyclic recognition motifs .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs (e.g., coupling with diazonium salts), but Z-configuration control is critical .
Biological Activity
(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a chromene core with an imine and carboxamide functional group, which are crucial for its biological interactions.
The biological activity of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which may benefit conditions like Alzheimer's disease .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells .
- Anticancer Properties : Research indicates that chromene derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Biological Evaluation
Several studies have evaluated the biological activity of similar chromene derivatives. Below is a summary table highlighting key findings related to enzyme inhibition and anticancer activities:
Case Studies
- Alzheimer’s Disease Models : In vitro studies using models of Alzheimer’s disease have demonstrated that compounds similar to (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide can significantly inhibit AChE activity, leading to improved cognitive function markers in treated models .
- Cancer Cell Lines : Chromene derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, one study reported that a related compound led to a 70% reduction in cell viability at concentrations around 10 µM over 48 hours .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are used to confirm the structure and purity of (2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide?
- Answer: The compound is typically characterized using 1H/13C NMR to verify proton and carbon environments, IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1600–1700 cm⁻¹), and mass spectrometry for molecular weight confirmation . For stereochemical validation, single-crystal X-ray diffraction is employed to resolve the Z-configuration of the imino group and chromene backbone, with refinement using programs like SHELXL . Orthorhombic or monoclinic space groups (e.g., Pccn or P21/n) are common, with unit cell parameters derived from high-resolution data (e.g., a = 8.2232(3) Å, β = 94.507(3)°) .
Q. How is the compound synthesized, and what coupling agents optimize yield?
- Answer: Synthesis involves stepwise coupling reactions under anhydrous conditions. For example:
Activation of carboxylic acids using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base .
Temperature control (0–5°C during reagent addition) minimizes side reactions.
Purification via TLC (hexane:ethyl acetate, 9:3) and recrystallization in ethanol yields crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can computational tools resolve ambiguities in crystallographic data for this compound?
- Answer: Discrepancies in electron density maps (e.g., disorder in dichlorophenyl groups) are addressed using density functional theory (DFT) to model energetically favorable conformers. Software like WinGX integrates SHELX refinement with visualization tools (ORTEP) to validate anisotropic displacement parameters and hydrogen bonding networks (e.g., N—H⋯S or O—H⋯S interactions) . For high-throughput analysis, pipelines combining SHELXC/D/E enable rapid phasing and validation of Z-configuration in twinned crystals .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?
- Answer: Key factors include:
- Solvent polarity : Ethanol or DMSO-d6 ensures solubility for NMR and bioassays while avoiding aggregation .
- Crystallization conditions : Slow evaporation in ethanol promotes single-crystal growth for unambiguous structural assignment .
- Bioactivity assays : Pairing SAR with molecular docking (e.g., using the compound’s X-ray geometry) to predict binding to targets like cytochrome P450 or kinases .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
- Answer: Van der Waals forces and hydrogen bonding (e.g., dimerization via N—H⋯S bonds) govern packing efficiency and melting points. For example, the title compound forms 2D networks parallel to the (001) plane, with dihedral angles between aromatic rings (e.g., 78.07° for dichlorophenyl-pyridine) affecting solubility and thermal stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Answer: Contradictions in NMR shifts (e.g., δH = 5.97 ppm for CH vs. 7.19–7.53 ppm for aromatic protons) may arise from solvent effects (CDCl3 vs. DMSO-d6) or tautomerism. Validate via:
Variable-temperature NMR to detect dynamic equilibria.
Cross-validation with IR (e.g., absence/presence of OH stretches at ~3442 cm⁻¹) .
High-resolution mass spectrometry (HRMS) to confirm molecular formula .
Methodological Tables
Table 1: Key Crystallographic Parameters
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P21/n | |
| Unit cell (a, b, c, β) | 8.2232(3), 29.8877(10), 14.4864(6) Å, 94.507(3)° | |
| R-factor | 0.044 (R[F² > 2σ(F²)]) |
Table 2: Common Characterization Techniques
| Technique | Application | Example Data |
|---|---|---|
| 1H NMR | Proton environment analysis | δH = 7.19–7.53 (aromatic protons) |
| X-ray | Stereochemical confirmation | Z-configuration, dihedral angles |
| TLC | Reaction monitoring | Rf = 0.5 (hexane:ethyl acetate, 9:3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
